molecular formula C27H17NO5 B11058987 N-(4-hydroxy-9,10-dioxo-2-phenoxy-9,10-dihydroanthracen-1-yl)benzamide

N-(4-hydroxy-9,10-dioxo-2-phenoxy-9,10-dihydroanthracen-1-yl)benzamide

Cat. No.: B11058987
M. Wt: 435.4 g/mol
InChI Key: SWQUIAVTTITOTL-UHFFFAOYSA-N
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Description

N-(4-Hydroxy-9,10-dioxo-2-phenoxy-9,10-dihydro-1-anthracenyl)benzamide is a complex organic compound with the molecular formula C27H17NO5. This compound is characterized by its anthracene core, which is functionalized with hydroxy, dioxo, and phenoxy groups, making it a versatile molecule in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Hydroxy-9,10-dioxo-2-phenoxy-9,10-dihydro-1-anthracenyl)benzamide typically involves the reaction of 1-aminoanthraquinone with benzoyl chloride derivatives under controlled conditions. For instance, 2-methylbenzoyl chloride can be added dropwise to a solution of 1-aminoanthraquinone in dichloromethane at low temperatures (0°C) under a nitrogen atmosphere .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing automated systems for precise control of reaction conditions. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-Hydroxy-9,10-dioxo-2-phenoxy-9,10-dihydro-1-anthracenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinone derivatives.

    Reduction: The dioxo groups can be reduced to form hydroxyanthracene derivatives.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield anthraquinone derivatives, while reduction of the dioxo groups can produce hydroxyanthracene derivatives.

Scientific Research Applications

N-(4-Hydroxy-9,10-dioxo-2-phenoxy-9,10-dihydro-1-anthracenyl)benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-Hydroxy-9,10-dioxo-2-phenoxy-9,10-dihydro-1-anthracenyl)benzamide involves its interaction with specific molecular targets and pathways. The hydroxy and dioxo groups can participate in redox reactions, while the phenoxy group can engage in binding interactions with proteins and enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Hydroxy-9,10-dioxo-2-phenoxy-9,10-dihydro-1-anthracenyl)benzamide is unique due to its specific functional groups and their arrangement on the anthracene core. This unique structure imparts distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C27H17NO5

Molecular Weight

435.4 g/mol

IUPAC Name

N-(4-hydroxy-9,10-dioxo-2-phenoxyanthracen-1-yl)benzamide

InChI

InChI=1S/C27H17NO5/c29-20-15-21(33-17-11-5-2-6-12-17)24(28-27(32)16-9-3-1-4-10-16)23-22(20)25(30)18-13-7-8-14-19(18)26(23)31/h1-15,29H,(H,28,32)

InChI Key

SWQUIAVTTITOTL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C(C=C(C3=C2C(=O)C4=CC=CC=C4C3=O)O)OC5=CC=CC=C5

Origin of Product

United States

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